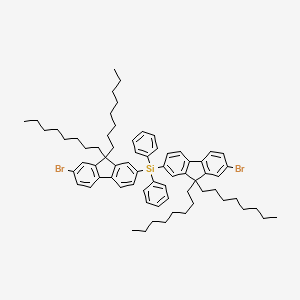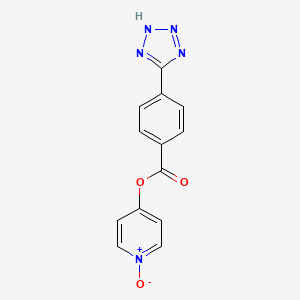
1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyridine ring and a tetrazole ring, both of which are known for their diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
The synthesis of 1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of pyridine derivatives with tetrazole derivatives under specific conditions. One common method involves the use of a coupling reaction between 4-pyridylboronic acid and 4-(2H-tetrazol-5-yl)benzoic acid in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring, for example, can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of carboxylic acid-containing molecules in biological systems . This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate can be compared with other similar compounds, such as:
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound also features a pyridine ring and a benzoic acid derivative but with a triazole ring instead of a tetrazole ring.
4-(1H-Tetrazol-5-yl)benzoic acid: This compound contains a tetrazole ring and a benzoic acid moiety but lacks the pyridine ring present in this compound.
The uniqueness of this compound lies in its combination of the pyridine and tetrazole rings, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
651769-25-4 |
|---|---|
Molekularformel |
C13H9N5O3 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
(1-oxidopyridin-1-ium-4-yl) 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C13H9N5O3/c19-13(21-11-5-7-18(20)8-6-11)10-3-1-9(2-4-10)12-14-16-17-15-12/h1-8H,(H,14,15,16,17) |
InChI-Schlüssel |
ITBCFBXULLLYNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)OC3=CC=[N+](C=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


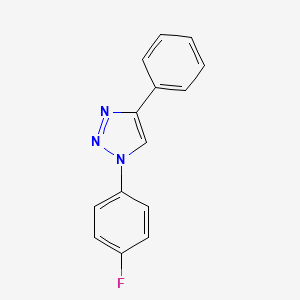
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine](/img/structure/B12516510.png)
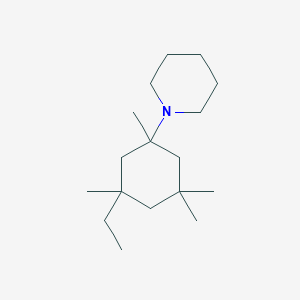
![4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B12516525.png)
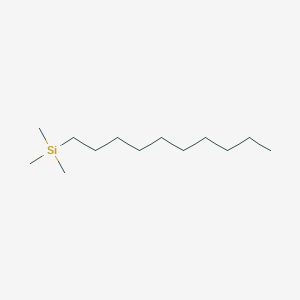
![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)
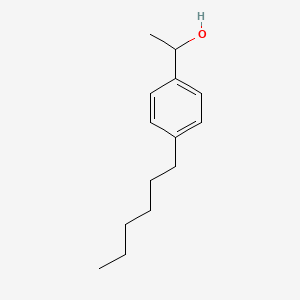

acetamido}hexanoic acid](/img/structure/B12516561.png)
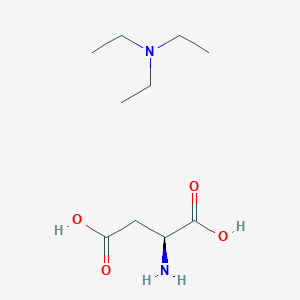
![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)
